molecular formula C11H12F2O2 B6333089 tert-Butyl 2,3-difluorobenzoate CAS No. 1339524-27-4

tert-Butyl 2,3-difluorobenzoate

Cat. No.: B6333089
CAS No.: 1339524-27-4
M. Wt: 214.21 g/mol
InChI Key: JIQHQAHVSQGLSI-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-difluorobenzoate (CAS 1339524-27-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This specialty benzoate ester, with the molecular formula C 11 H 12 F 2 O 2 and a molecular weight of 214.21 g/mol, is characterized by its tert-butyl ester group and a benzene ring differentially substituted with fluorine atoms at the 2 and 3 positions . The strategic incorporation of fluorine atoms on the aromatic ring makes this compound a valuable scaffold for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs). Its primary research application lies in its use as a versatile intermediate in organic synthesis, where it can undergo a variety of transformations; the ester group can be hydrolyzed to the corresponding carboxylic acid, or the molecule can serve as a substrate for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, exploiting the reactivity of the fluorine atoms . The compound requires specific handling and cold-chain transportation to ensure its stability and integrity upon delivery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the safety data sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

tert-butyl 2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQHQAHVSQGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted under reflux conditions using a Brønsted acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). These catalysts protonate the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity and facilitating nucleophilic attack by tert-butyl alcohol. Key parameters include:

ParameterTypical Range
Temperature80–120°C
Molar Ratio (Acid:Alcohol)1:1.5–1:3
Catalyst Loading1–5 mol% H₂SO₄ or p-TsOH
Reaction Time12–24 hours

The excess tert-butyl alcohol drives the equilibrium toward ester formation, while azeotropic removal of water (e.g., using Dean-Stark apparatus) improves yields. Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with non-polar solvents (e.g., dichloromethane) and purification via vacuum distillation or recrystallization.

Industrial-Scale Synthesis

Industrial production of this compound prioritizes scalability and cost-effectiveness. Continuous flow reactors have emerged as superior to batch reactors for this purpose, offering enhanced heat transfer, reduced reaction times, and improved safety profiles.

Continuous Flow Reactor Design

In a typical setup, 2,3-difluorobenzoic acid and tert-butyl alcohol are premixed with a catalytic amount of H₂SO₄ and fed into a tubular reactor. Key advantages include:

  • Residence time : Reduced to 1–2 hours due to efficient mixing and temperature control.

  • Yield enhancement : 85–92% compared to 70–80% in batch systems.

  • Waste minimization : Automated separation units recover unreacted alcohol for reuse.

Process Optimization

Industrial protocols often employ statistical optimization tools (e.g., Design of Experiments) to identify ideal parameters:

VariableOptimal ValueEffect on Yield
Temperature100°CMaximizes kinetics without degradation
Pressure1.5 atmSuppresses alcohol evaporation
Catalyst Concentration3 mol% H₂SO₄Balances activity and corrosion

Alternative Synthetic Routes

While classical esterification dominates, niche methods have been explored for specialized applications:

Coupling Agent-Mediated Esterification

Reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) enable esterification under milder conditions (25–40°C). Though less common due to higher costs, this approach avoids strong acids and is preferable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time to 30–60 minutes. A study using 300 W irradiation at 100°C reported 88% yield, though scalability remains a challenge.

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.

Distillation vs. Recrystallization

  • Vacuum distillation : Effective for large-scale production (bp 95–100°C at 10 mmHg).

  • Recrystallization : Preferred for high-purity batches using hexane/ethyl acetate (3:1 v/v) as solvent.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as a doublet of doublets (δ 7.5–8.0 ppm), while tert-butyl protons resonate as a singlet (δ 1.4 ppm).

  • ¹⁹F NMR : Distinct signals for ortho- and meta-fluorines (δ -110 to -120 ppm) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2,3-difluorobenzoate can undergo nucleophilic substitution reactions due to the presence of fluorine atoms on the benzene ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted benzoates, while oxidation may produce oxidized derivatives.

Mechanism of Action

The mechanism by which tert-butyl 2,3-difluorobenzoate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Structural Analogs and Fluorination Patterns

The position and number of fluorine substituents significantly influence electronic, steric, and biological properties. Key analogs include:

Table 1: Structural and Commercial Comparison of Difluorobenzoates
Compound Name Fluorine Positions Ester Group Molecular Weight Purity (%) Key Properties/Applications Source
tert-Butyl 2,3-difluorobenzoate 2,3- tert-Butyl - - Synthetic intermediate; steric bulk impacts reactivity (Inferred)
Phenyl 2,4-difluorobenzoate 2,4- Phenyl 234.19 >95.0% High-purity commercial reagent
Phenyl 3,4-difluorobenzoate 3,4- Phenyl 234.19 >95.0% Used in coordination chemistry
2,6-Difluorobenzoate (anion) 2,6- - - - Low biological inhibition (<20%)

Key Observations:

  • Fluorine Position Effects : 2,3-Difluorobenzoates (as in the tert-butyl derivative) may exhibit distinct electronic effects compared to 2,4-, 3,4-, or 2,6-isomers. For example, 2,6-difluorobenzoate shows minimal inhibition (≤20%) in bacterial 4-hydroxybenzoate (4-HBA) uptake assays, suggesting substituent positioning modulates bioactivity .
  • Ester Group Influence : Phenyl esters (e.g., Phenyl 2,4-difluorobenzoate) are commercially available at >95% purity, whereas tert-butyl analogs may offer enhanced steric protection of the ester carbonyl, altering hydrolysis rates or metal coordination .

Crystallographic and Electronic Properties

Studies on antimony complexes of 2,3-difluorobenzoate reveal how fluorination impacts coordination geometry. In tetraphenylantimony 2,3-difluorobenzoate, the Sb–O bond length is 2.2864(18) Å, slightly shorter than in the pentafluorobenzoate analog (2.3168(18) Å), attributed to increased electronegativity with additional fluorine atoms .

Biological Activity

tert-Butyl 2,3-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂F₂O₂
  • Molecular Weight : 214.21 g/mol
  • Structural Features : The compound features a tert-butyl group attached to a benzoate moiety with two fluorine atoms positioned at the 2 and 3 positions on the aromatic ring. This configuration enhances its lipophilicity and chemical stability, making it suitable for various biological applications.

Research indicates that this compound interacts with various biological targets, potentially modulating enzymatic activities and receptor signaling pathways. The presence of fluorine atoms is known to influence the compound's interaction with biological systems, enhancing its efficacy as a pharmaceutical agent.

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inhibiting tumor cell proliferation through modulation of signaling pathways associated with cancer growth.

Case Studies

A review of the literature reveals several studies that highlight the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.
  • In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models. The compound's pharmacokinetic profile indicates good absorption and distribution within tissues.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityAssay TypeIC50 (µM)Notes
AntitumorCell Proliferation Assay15Significant inhibition in MCF-7 cells
Enzyme InhibitionEnzymatic Assay10Targeting specific metabolic enzymes
Apoptosis InductionFlow CytometryN/AIncreased apoptotic cells in treated groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2,3-difluorobenzoate, and how can purity be optimized?

  • Methodology : A common approach involves esterification of 2,3-difluorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purity optimization requires careful control of reaction time, temperature, and stoichiometry. Post-synthesis, column chromatography (using hexane/ethyl acetate gradients) or recrystallization (from ethanol/water mixtures) is recommended to remove unreacted acid or tert-butanol byproducts. Monitoring via HPLC (e.g., C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of:

  • NMR : ¹⁹F NMR to confirm fluorine positions (δ -110 to -125 ppm for aromatic fluorines) and ¹H NMR for tert-butyl protons (δ 1.3–1.5 ppm).
  • LCMS : To verify molecular weight (C₁₁H₁₂F₂O₂; [M+H]+ ≈ 231.1) and detect impurities.
  • Elemental Analysis : To validate C, H, and F content within ±0.3% of theoretical values.
    • Cross-referencing with spectral databases (e.g., SciFinder) is critical for validation .

Q. What safety protocols are essential when handling tert-butyl esters in fluorinated benzoate synthesis?

  • Methodology :

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or thermal degradation.
  • Handling : Use explosion-proof equipment in well-ventilated areas, as tert-butyl groups may decompose exothermically under heat.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
    • These protocols align with safety guidelines for structurally similar tert-butyl carbamates and hydroperoxides .

Advanced Research Questions

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodology : The tert-butyl ester acts as a protecting group for carboxylic acids in multi-step syntheses. For example:

  • Deprotection : Use TFA or HCl in dioxane to regenerate 2,3-difluorobenzoic acid for coupling reactions.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]phenylboronic acid) to generate biaryl motifs, monitored via LCMS for intermediate tracking .
    • Advanced applications include synthesizing fluorinated drug candidates, such as kinase inhibitors .

Q. What analytical challenges arise in quantifying this compound in complex reaction mixtures?

  • Methodology : Challenges include:

  • Co-elution : Resolve using UPLC with a HILIC column and acetonitrile/0.1% formic acid mobile phase.
  • Fluorine Signal Splitting : Use ¹⁹F-¹H heteronuclear correlation NMR to distinguish overlapping signals.
  • Quantitative Recovery : Spike internal standards (e.g., deuterated tert-butyl benzoate) for calibration .

Q. How do steric and electronic effects of the 2,3-difluoro substituent influence reactivity in nucleophilic acyl substitution?

  • Methodology :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack, requiring elevated temperatures (80–100°C) for reactions.
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating aminolysis or hydrolysis. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify these effects.
    • Contrast with non-fluorinated tert-butyl benzoates to isolate fluorine’s impact .

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, chloroform) via gravimetric analysis.
  • Temperature Dependence : Measure solubility at 5°C increments (0–50°C) to identify optimal crystallization conditions.
  • Literature Review : Compare data with structurally analogous compounds (e.g., tert-butyl 2,4-difluorobenzoate) to identify trends .

Data Gaps and Future Directions

  • Reproducibility : Limited peer-reviewed studies on this compound necessitate independent validation of synthetic and analytical protocols .
  • Applications : Explore its use in metal-organic frameworks (MOFs) or fluorinated polymers, leveraging fluorine’s thermal stability .

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